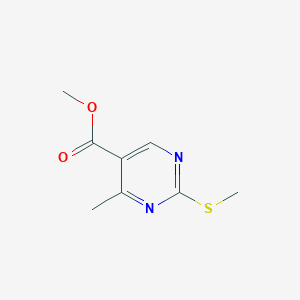

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O2S . It is used as a pharmaceutical raw material and intermediate . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of related compounds involves the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCSc1nccc(C)n1 . The molecular weight of the compound is 184.22 . Chemical Reactions Analysis

The chemical reactions involving “this compound” include nucleophilic aromatic substitution reactions . The methylthio group in the compound can be displaced by cyanide ion .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 184.22 . The density of a related compound, 4-Methyl-2-(methylthio)pyrimidine, is 1.007 g/mL at 25 °C .Applications De Recherche Scientifique

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has been used in various scientific research applications. It has been used as a starting material for the synthesis of various compounds, including pyrimidine derivatives, amino acids, and sulfonamides. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and cell cycle regulators.

Mécanisme D'action

Target of Action

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, also known as methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s suggested that pyrimidine derivatives have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It’s suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound can be used in a variety of reactions, making it a versatile compound for lab experiments. However, this compound has some limitations. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, this compound is a highly reactive compound, and it can be difficult to control the reaction conditions.

Orientations Futures

In the future, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it may be used as a starting material for the synthesis of various compounds, including pyrimidine derivatives, amino acids, and sulfonamides. Furthermore, this compound may be used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and cell cycle regulators. Additionally, this compound may be used in the development of new methods for the synthesis of compounds, such as the use of photochemistry. Finally, this compound may be used in the development of new methods for the analysis of compounds, such as the use of mass spectrometry.

Méthodes De Synthèse

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium bromide. This method produces this compound in good yield and with high purity. Other methods of synthesis include the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium chloride, and the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with trimethylsilyl chloride.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)